Methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate
Description
Methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and material science. Thiophene derivatives are characterized by a five-membered ring containing one sulfur atom, which imparts unique chemical properties
Properties
CAS No. |
150360-17-1 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.24 |
IUPAC Name |
methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-11-4-5-3-6(9)7(13-5)8(10)12-2/h3H,4,9H2,1-2H3 |
InChI Key |
FLKHSABVJQORDZ-UHFFFAOYSA-N |
SMILES |
COCC1=CC(=C(S1)C(=O)OC)N |
Synonyms |
2-Thiophenecarboxylicacid,3-amino-5-(methoxymethyl)-,methylester(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-amino-5-(methoxymethyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. This esterification reaction typically requires refluxing the mixture to achieve a high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby blocking their activity and preventing downstream signaling pathways involved in cell proliferation . The methoxymethyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-methylthiophene-2-carboxylate
Comparison: Methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and solubility compared to other similar compounds. This functional group can also impact the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
